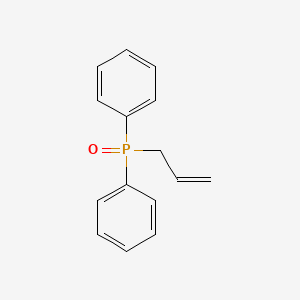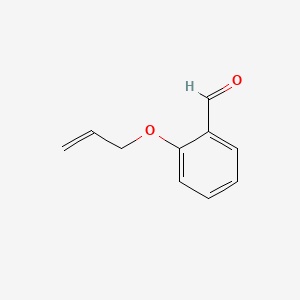
ブチル β-D-グルコピラノシド
概要
説明
Butyl beta-D-glucopyranoside (BBG) is a sugar derivative used in many scientific research applications. It has a wide range of uses, from its role as a chiral selector in liquid chromatography to its use as a surfactant in the production of biodegradable polymers. BBG has also been used to study the structure and function of proteins, and to investigate the effects of drugs on the body.
科学的研究の応用
生化学研究
ブチル β-D-グルコピラノシドは、酵素反応速度論とメカニズムの研究に生化学で使用されています。 これは、糖や配糖体のグリコシド結合を加水分解する酵素である様々なグリコシダーゼの基質として作用します 。この化合物は、代謝、細胞シグナル伝達、エネルギー変換など、生物学的プロセスにおけるこれらの酵素の役割を理解するのに役立ちます。
医薬品用途
医薬品では、ブチル β-D-グルコピラノシドは、医薬品賦形剤としての可能性が探られています。 医薬品成分の溶解性と安定性を向上させることができ、製剤と送達システムにおいて価値があります .
農業
ブチル β-D-グルコピラノシドは、特に植物生化学の研究において、農業研究で役割を果たします。 植物の防御機構、細胞壁のリグニン化、植物ホルモンの活性化におけるβ-グルコシダーゼの機能を調査するために使用されます .
化粧品業界
化粧品業界は、ブチル β-D-グルコピラノシドの界面活性剤特性から恩恵を受けています。 そのマイルドさと、穏やかな洗浄剤を形成する能力により、スキンケア製品とヘアケア製品の製剤に使用されます .
環境科学
ブチル β-D-グルコピラノシドは、環境科学研究において重要です。 生分解性と無毒であることから、洗浄剤における従来の界面活性剤に代わる魅力的な選択肢となり、環境への影響を軽減します .
食品業界
食品業界では、ブチル β-D-グルコピラノシドは非イオン性界面活性剤として使用されます。 食品の品質と一貫性を維持するために不可欠な、食品グレードのエマルジョン剤と安定剤の製造に役立ちます .
材料科学
材料科学の研究では、ブチル β-D-グルコピラノシドを使用して、ユニークな特性を持つ新しい材料を開発しています。 生体適合性表面の形成と材料加工の強化における役割が特に注目されています .
産業用途
ブチル β-D-グルコピラノシドは、様々な産業用途にも使用されています。 界面活性剤特性は、潤滑剤、コーティング剤、洗浄剤の製造で活用され、より効率的な産業プロセスに貢献しています .
Safety and Hazards
作用機序
Target of Action
Butyl Beta-D-Glucopyranoside primarily targets enzymes known as β-glucosidases . These enzymes are found in all domains of living organisms and play essential roles in the removal of nonreducing terminal glucosyl residues from saccharides and glycosides .
Mode of Action
The interaction of Butyl Beta-D-Glucopyranoside with its targets involves the hydrolysis of glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This process is facilitated by β-glucosidases, which catalyze the hydrolysis of the β-1,4-glucosidic linkage .
Biochemical Pathways
The action of Butyl Beta-D-Glucopyranoside affects several biochemical pathways. These include biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and lignification, catabolism of cell wall oligosaccharides, defense, phytohormone conjugate activation, and scent release in plants .
Pharmacokinetics
It’s known that the hydrophilicity of glycosides, such as butyl beta-d-glucopyranoside, can enhance their bioavailability .
Result of Action
The molecular and cellular effects of Butyl Beta-D-Glucopyranoside’s action are largely dependent on the specific biological context. For instance, in microorganisms, the action of Butyl Beta-D-Glucopyranoside can facilitate biomass conversion . In animals, it can aid in the breakdown of glycolipids and exogenous glucosides . In plants, it can contribute to processes such as lignification and the catabolism of cell wall oligosaccharides .
Action Environment
The action, efficacy, and stability of Butyl Beta-D-Glucopyranoside can be influenced by various environmental factors. For instance, the presence of organic solvents, ionic liquids, and co-solvent mixtures can impact the synthesis of long-chain alkyl glucosides like Butyl Beta-D-Glucopyranoside . Furthermore, the pH of the environment can also affect the hydrolysis of glycosidic bonds facilitated by β-glucosidases .
生化学分析
Biochemical Properties
Butyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with enzymes such as beta-glucosidases, which catalyze the hydrolysis of glycosidic bonds to release glucose residues . These interactions are essential for various metabolic processes, including the breakdown of complex carbohydrates. The compound’s ability to act as a substrate for beta-glucosidases highlights its importance in enzymatic reactions and metabolic pathways.
Cellular Effects
Butyl beta-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of glycosidases, leading to changes in the levels of glucose and other metabolites within cells . These changes can impact cellular functions such as energy production, signal transduction, and gene regulation. Additionally, butyl beta-D-glucopyranoside has been observed to affect the stability and activity of certain proteins, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of butyl beta-D-glucopyranoside involves its interaction with specific biomolecules, including enzymes and proteins. The compound binds to the active sites of beta-glucosidases, facilitating the hydrolysis of glycosidic bonds . This interaction is crucial for the compound’s role in metabolic processes. Additionally, butyl beta-D-glucopyranoside can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s multifaceted role in cellular and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyl beta-D-glucopyranoside can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that butyl beta-D-glucopyranoside can have sustained effects on cellular functions, including alterations in metabolic pathways and enzyme activities. Understanding these temporal effects is essential for optimizing the use of this compound in research and industrial applications.
Dosage Effects in Animal Models
The effects of butyl beta-D-glucopyranoside in animal models are dose-dependent. At lower doses, the compound can enhance metabolic processes and improve cellular functions . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage. Studies have identified threshold levels for the compound’s beneficial and harmful effects, providing valuable insights for its safe and effective use in animal studies.
Metabolic Pathways
Butyl beta-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as beta-glucosidases, facilitating the breakdown of complex carbohydrates into simpler sugars. This process is essential for energy production and other metabolic functions. Additionally, butyl beta-D-glucopyranoside can influence the levels of metabolites and metabolic flux, further highlighting its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, butyl beta-D-glucopyranoside is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of butyl beta-D-glucopyranoside is crucial for optimizing its use in biochemical and industrial applications.
Subcellular Localization
The subcellular localization of butyl beta-D-glucopyranoside is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its effects on cellular functions. These localization patterns are essential for understanding the compound’s activity and function within cells.
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-HOTMZDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021370 | |
| Record name | Beta-D-Glucopyranoside, butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-18-4 | |
| Record name | Butyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-D-Glucopyranoside, butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TBL42142 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















